
2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine precursors with 4-ethylpiperazine under controlled conditions. One common method involves the use of potassium carbonate as a base in a solvent such as chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the piperazine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in chloroform at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmacology: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurodegenerative diseases.
Biology: Research on this compound includes its effects on cellular pathways and its potential to modulate gene expression.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the endoplasmic reticulum stress pathway and apoptosis markers such as cleaved caspase-3 in human neuronal cells . Additionally, the compound interacts with active residues of proteins like ATF4 and NF-kB, which are involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-(piperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one: Lacks the ethyl group on the piperazine ring.
2-(4-methylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one: Contains a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness
2-(4-ethylpiperazin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to the presence of the ethyl group on the piperazine ring, which can influence its biological activity and interaction with molecular targets. This structural modification may enhance its neuroprotective and anti-inflammatory properties compared to similar compounds.
Properties
Molecular Formula |
C16H28N4O |
---|---|
Molecular Weight |
292.42 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H28N4O/c1-4-6-7-8-14-13(3)17-16(18-15(14)21)20-11-9-19(5-2)10-12-20/h4-12H2,1-3H3,(H,17,18,21) |
InChI Key |
ICXMEXATXUULMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.